2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide
Description
This compound (CAS: 306990-12-5) features a benzimidazole core substituted at the 1-position with a benzyl group and at the 2-position with a sulfanyl-acetohydrazide moiety. The hydrazide group is further functionalized with an (E)-configured Schiff base derived from 4-(benzyloxy)-3-methoxybenzaldehyde .
Properties
Molecular Formula |
C31H28N4O3S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H28N4O3S/c1-37-29-18-25(16-17-28(29)38-21-24-12-6-3-7-13-24)19-32-34-30(36)22-39-31-33-26-14-8-9-15-27(26)35(31)20-23-10-4-2-5-11-23/h2-19H,20-22H2,1H3,(H,34,36)/b32-19+ |
InChI Key |
LSBRVLNOKPQXIZ-BIZUNTBRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then condensed with thiosemicarbazide in ethanol under reflux conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to chelate metal ions contributes to its antimicrobial activity by interfering with essential metal-dependent enzymes in microorganisms.
Comparison with Similar Compounds
Structural Comparisons
Core Structural Features
The target compound shares a benzimidazole-thioacetohydrazide scaffold with several analogs (Table 1). Key structural variations include:
- Substituents on the benzimidazole nitrogen : The 1-benzyl group in the target contrasts with 1-(3-methylphenyl) (, compounds 9–11), 1-ethyl (), and 1-(4-methylbenzyl) () groups in analogs.
- Arylidene substituents : The (E)-[4-(benzyloxy)-3-methoxyphenyl] group in the target differs from simpler substituents like 4-methoxyphenyl (, compound 9), 3-ethoxy-4-hydroxyphenyl (), and 2,4-dimethoxyphenyl ().
Table 1: Structural and Physicochemical Comparison
Analytical and Structural Characterization
- Spectroscopic Techniques : Most analogs, including the target compound, are characterized via $^1$H/$^13$C NMR and IR spectroscopy to confirm hydrazone (C=N, ~1600 cm$^{-1}$) and amide (C=O, ~1650 cm$^{-1}$) bonds .
- X-ray Crystallography : Select analogs (e.g., , compound 4) use single-crystal X-ray analysis to verify (E)-configuration and planarity of the hydrazone linkage, critical for bioactivity .
Bioactivity and Structure-Activity Relationships (SAR)
While bioactivity data for the target compound are absent in the evidence, analogs exhibit diverse activities:
- Antitumor Activity : Compounds with 3-ethoxy-4-hydroxyphenyl () or 2,4-dimethoxyphenyl () groups show cytotoxicity via cytosolic vacuolization in cancer cells .
- Antioxidant Properties : Hydrazones with electron-rich arylidene groups (e.g., 4-hydroxy) demonstrate radical scavenging activity, as seen in .
- Enzyme Inhibition: Benzimidazole-thioacetohydrazides are hypothesized to target tubulin or topoisomerases due to structural similarity to known inhibitors .
Key SAR Insights :
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide is a novel derivative of benzimidazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to delve into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzimidazole core linked to a sulfanyl group and an acetohydrazide moiety, which contributes to its diverse biological activities.
Anticancer Activity
Recent studies have reported the anticancer properties of benzimidazole derivatives, including those structurally similar to our compound. A study focusing on various benzimidazole derivatives demonstrated significant cytotoxic effects against K562 leukemia cells, both sensitive and resistant to imatinib (a standard treatment for chronic myeloid leukemia) . The mechanism involved apoptosis induction through caspase activation and modulation of BAX and BIM gene expression.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide | TBD | Apoptosis via caspase activation |
| Other Benzimidazole Derivatives | Varies | Inhibition of BCR-ABL tyrosine kinase |
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of benzimidazole derivatives. The study highlighted the importance of substituents on the benzene ring in enhancing biological activity. The synthesized compounds were tested for their ability to inhibit cancer cell proliferation and showed varying degrees of effectiveness based on structural modifications .
Research Findings
- Cytotoxicity Assays : MTT assays indicated that the synthesized benzimidazole derivatives exhibited cytotoxic effects on various cancer cell lines.
- Molecular Docking Studies : Computational studies suggested strong binding affinities for target proteins involved in cancer progression, such as BCR-ABL .
- Gene Expression Analysis : qRT-PCR results revealed upregulation of pro-apoptotic genes in treated cells, corroborating the observed cytotoxic effects.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
The compound is typically synthesized via a multi-step pathway:
Intermediate Formation : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol for 4 hours to yield the acetohydrazide intermediate. TLC (Chloroform:Methanol, 7:3) monitors completion .
Condensation Reaction : The intermediate undergoes solvent-free reductive amination with substituted aldehydes (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde) via grinding in an agate mortar for 15–20 minutes at 25°C .
Purification : Crude products are precipitated in ice water and recrystallized from methanol or ethanol .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the hydrazide linkage and stereochemistry of the imine bond (E-configuration) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHNO) and monoisotopic mass (497.181152) .
- TLC and Melting Point : Monitor reaction progress and purity .
Advanced: How do solvent-free synthesis conditions impact the yield and purity?
Methodological Answer:
Solvent-free grinding (mechanochemical synthesis) enhances atom economy and reduces waste. Evidence shows:
- Yield Improvement : Reactions under solvent-free conditions achieve yields >70% compared to solvent-based methods (50–65%) due to reduced side reactions .
- Purity : Minimal solvent use avoids contamination, but recrystallization remains critical for removing unreacted aldehydes .
Advanced: What methodologies are recommended for resolving discrepancies in reported synthetic yields?
Methodological Answer:
To address variability (e.g., 68–73% yields in similar derivatives):
Parameter Optimization : Adjust molar ratios (e.g., 1.2 eq hydrazine hydrate vs. 1 eq substrate) and reaction time .
Analytical Cross-Validation : Use HPLC to quantify impurities and NMR to identify byproducts .
Reproducibility Checks : Replicate reactions under inert atmospheres to exclude moisture/oxygen interference .
Advanced: How can heuristic algorithms be applied to optimize the synthesis parameters?
Methodological Answer:
Bayesian optimization and design of experiments (DoE) are effective:
- Variable Screening : Test temperature (25–100°C), solvent polarity, and catalyst loading to identify critical factors .
- Predictive Modeling : Algorithms predict optimal conditions (e.g., 80°C, 6-hour reflux) to maximize yield and minimize side products .
Basic: What analytical techniques confirm the formation of the hydrazide linkage?
Methodological Answer:
- IR Spectroscopy : A strong absorption band at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .
- H NMR : A singlet at δ 10.2–10.5 ppm for the hydrazide NH proton .
Advanced: What strategies are effective in analyzing the anti-inflammatory activity of benzimidazole derivatives?
Methodological Answer:
- In Vitro Assays : Measure COX-2 inhibition using ELISA kits and compare IC values with standard drugs (e.g., celecoxib) .
- Molecular Docking : Simulate interactions with COX-2 active sites to rationalize structure-activity relationships (e.g., methoxy groups enhance binding affinity) .
Advanced: How does the choice of substituents in the aldehyde component affect biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO) : Enhance anti-inflammatory activity by increasing electrophilicity of the imine bond, improving target binding .
- Benzyloxy vs. Methoxy : Bulky benzyloxy groups may reduce bioavailability but improve selectivity for hydrophobic enzyme pockets .
Basic: What are the common purification techniques post-synthesis?
Methodological Answer:
- Recrystallization : Use methanol/ethanol for high-purity crystals .
- Column Chromatography : Silica gel with chloroform:methanol (9:1) eluent removes polar impurities .
Advanced: What are the challenges in scaling up the synthesis from milligram to gram scale?
Methodological Answer:
- Heat Management : Exothermic reactions require controlled heating (e.g., water baths instead of oil baths) to prevent decomposition .
- Solvent-Free Scaling : Mechanochemical grinding becomes inefficient; switch to reflux in ethanol with stirring for uniform mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
